Cas no 2034471-44-6 (1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea)

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a fluorinated pyrimidine derivative with a piperidine-methylurea scaffold, exhibiting potential as a bioactive compound in medicinal chemistry. Its structural features, including the 5-fluoropyrimidine moiety and m-tolylurea group, suggest utility in targeted drug design, particularly for kinase inhibition or receptor modulation applications. The fluoropyrimidine component enhances binding affinity and metabolic stability, while the piperidine linker improves solubility and pharmacokinetic properties. This compound may serve as a versatile intermediate for developing therapeutics in oncology or CNS disorders. Its well-defined synthetic route allows for scalable production, facilitating further pharmacological evaluation. The presence of both hydrogen bond donors and acceptors in its structure enables precise molecular interactions in biological systems.
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea structure
2034471-44-6 structure
Product Name:1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
CAS No:2034471-44-6
MF:C18H22FN5O
MW:343.398586750031
CID:5552813
PubChem ID:91814169
Update Time:2025-06-08

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(3-methylphenyl)urea
    • 3-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1-(3-methylphenyl)urea
    • AKOS026688554
    • F6454-1521
    • 2034471-44-6
    • 1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
    • 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
    • Inchi: 1S/C18H22FN5O/c1-13-3-2-4-16(9-13)23-18(25)22-10-14-5-7-24(8-6-14)17-20-11-15(19)12-21-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H2,22,23,25)
    • InChI Key: VEKQJULBIDMSRZ-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(N=C1)N1CCC(CNC(NC2C=CC=C(C)C=2)=O)CC1

Computed Properties

  • Exact Mass: 343.18083850g/mol
  • Monoisotopic Mass: 343.18083850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.2Ų

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea Pricemore >>

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Additional information on 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Introduction to 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea (CAS No. 2034471-44-6)

1-((1-(5-Fluoropyrimidin-2-ylpiperidin-4-yl)methyl)-3-(m-tolyl)urea) is a significant compound in the field of pharmaceutical chemistry, exhibiting promising properties that make it a valuable candidate for further research and development. With a CAS number of 2034471-44-6, this compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry.

The molecular structure of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea incorporates several key functional groups that contribute to its pharmacological activity. The presence of a fluoropyrimidine moiety is particularly noteworthy, as fluorinated pyrimidines are widely recognized for their role in enhancing the metabolic stability and binding affinity of drug candidates. This feature makes the compound an attractive scaffold for the design of novel therapeutic agents.

In addition to the fluoropyrimidine component, the compound also features a piperidine ring, which is known for its ability to modulate biological pathways by interacting with various targets. The piperidine moiety in this context likely contributes to the compound's solubility and bioavailability, factors that are crucial for its potential clinical application. Furthermore, the m-tolyl group provides additional electronic and steric properties that can influence the compound's interactions with biological receptors.

Recent advancements in drug discovery have highlighted the importance of multi-target inhibition in the treatment of complex diseases. The structural features of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea suggest that it may exhibit such multi-target activity. For instance, the combination of the fluoropyrimidine, piperidine, and urea functionalities could allow the compound to interact with multiple enzymes or receptors simultaneously, thereby increasing its therapeutic efficacy.

The urea moiety in particular has been extensively studied for its role in drug design. Urea-based compounds are known for their ability to form hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. In the case of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea, the urea group is positioned strategically within the molecule to interact with potential binding sites on biological targets.

Current research in medicinal chemistry increasingly focuses on the development of small-molecule inhibitors that can modulate protein-protein interactions (PPIs). The unique structural composition of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea makes it a promising candidate for this area of investigation. The compound's ability to engage with multiple targets suggests that it could be used to disrupt pathological interactions that contribute to various diseases.

The synthesis of 1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-ylmethyl)-3-(m-tolyl)urea involves a series of well-established chemical reactions, including condensation and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the compound's pharmacological properties. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules.

In vitro studies have begun to explore the potential pharmacological activity of 1-(((5-fluoropyrimidin)2-yi)pip)eridi)n(((m-tol)yli)urea). Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. These findings warrant further investigation into its mechanism of action and therapeutic potential.

The development of new drugs is a lengthy and complex process that involves multiple stages, from initial discovery to clinical trials. 1-(((5-fluoropyrimidi)n -2 -yli)pip)eridi -4 -yli)me -thi -3 -((m-toli)yli)urea represents an early but promising step in this process. Future studies will focus on optimizing its chemical structure, evaluating its pharmacokinetic properties, and conducting preclinical safety assessments.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like 1-(((5-fluoropyrimidi)n -2 -yli)pip)eridi -4 -yli)me -thi -3 -((m-toli)yli)urea. Molecular modeling techniques can predict how a compound will interact with biological targets, providing valuable insights into its potential efficacy and side effects. These computational approaches are increasingly being used alongside traditional experimental methods to guide drug development efforts.

The economic impact of pharmaceutical innovation cannot be overstated. Compounds like 1-(((5-fluoropyrimidi)n -2 -yli)pip)eridi -4 -yli)me -thi -3 -((m-toli)yli)urea have the potential to address unmet medical needs and improve patient outcomes, contributing significantly to healthcare advancements. As research continues, collaborations between academia, industry, and regulatory agencies will be essential to bring these compounds from laboratory discovery to market-ready therapies.

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